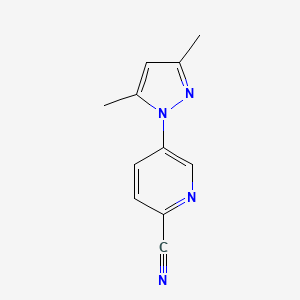

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile, also known as DMPP, is a chemical compound used in scientific research for its ability to activate nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological and pathological processes, making DMPP a valuable tool for studying their function.

Scientific Research Applications

- Antileishmanial Activity : Researchers have explored the antileishmanial potential of pyrazole-bearing compounds, including derivatives of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile. These compounds show promise in combating leishmaniasis, a parasitic disease transmitted by sandflies .

- Antimalarial Activity : Similar to antileishmanial effects, these pyrazole derivatives have demonstrated antimalarial properties. Their synthesis and evaluation have been of interest in the fight against malaria .

- Multidentate Ligands : (3,5-dimethylpyrazolyl)silanes, which include our compound, serve as potent multidentate ligands. These ligands exhibit a ‘podand topology’ and have been investigated as alternatives to pyrazolylborates in coordination chemistry .

- Nucleophilic Reactions : When treated with secondary amines or morpholine, 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile undergoes nucleophilic replacement of the pyrazolyl substituent at C5, while the oxazole ring remains unchanged .

- Cyclization to Diaminopyrazoles : Hydrazine hydrate reacts similarly, forming enehydrazino nitriles that cyclize rapidly to yield new 4,5-diaminopyrazole derivatives. These can be further converted into substituted pyrazolo[1,5-a]pyrimidines .

Medicinal Chemistry and Drug Development

Coordination Chemistry and Ligand Design

Organic Synthesis and Reactivity

Crystallography and Structural Analysis

properties

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)13-7-11/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQMOWKHEZYWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CN=C(C=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2461526.png)

![1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2461529.png)

![methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2461531.png)

![2-(2,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2461536.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2461538.png)

![N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2461539.png)

![2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2461540.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide](/img/structure/B2461541.png)